molecular formula C9H5BrF6O B3423055 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol CAS No. 28180-48-5

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Cat. No.: B3423055
CAS No.: 28180-48-5
M. Wt: 323.03 g/mol
InChI Key: XXIHOAKCDPPBFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is a chemical building block of significant interest in advanced organic synthesis and medicinal chemistry research. Its structure incorporates a brominated aromatic ring and a highly fluorinated alcohol moiety, known as a hexafluoroisopropanol (HFIP) group. The HFIP functional group is renowned for its strong hydrogen-bond-donating ability, high acidity (with a pKa comparable to phenol), and ability to profoundly influence reaction outcomes when used as a solvent or co-solvent, such as by stabilizing radical cation intermediates and facilitating challenging cyclization reactions . This unique combination of features makes the compound a valuable synthon for constructing complex molecules. This compound serves as a crucial precursor in pharmaceutical research for the development of active compounds. Analogs featuring the 1,1,1,3,3,3-hexafluoropropan-2-ol group attached to an aromatic system have been utilized in the synthesis of preclinical drug candidates, such as glucokinase activators investigated for the treatment of Type 2 Diabetes . The presence of the bromine atom on the ortho position of the phenyl ring provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to elaborate the molecular structure and explore structure-activity relationships. The product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-6-4-2-1-3-5(6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIHOAKCDPPBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)(F)F)(C(F)(F)F)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves the reaction of 2-bromophenyl compounds with hexafluoropropanol under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides a high yield of the desired product . The reaction conditions often include the use of a base such as triethylamine and a solvent like toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, Grignard reagents for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce carbonyl-containing compounds.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol involves its interaction with molecular targets through its bromophenyl and hexafluoropropanol groups. These interactions can affect various biochemical pathways and processes, making it a valuable tool for studying molecular mechanisms .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Position/Group Key Properties/Applications References
2-(2-Bromophenyl)-hexafluoropropan-2-ol 2402-72-4 C₉H₅BrF₆O Bromine (ortho) High acidity (pKa ~4-5*), pharmaceutical intermediate
2-(4-Bromophenyl)-hexafluoropropan-2-ol 2402-72-4† C₉H₅BrF₆O Bromine (para) Lower steric hindrance; used in catalysis and material science
2-(4-Hydroxyphenyl)-hexafluoropropan-2-ol N/A C₉H₅F₆O₂ Hydroxyl (para) Enhanced solubility in polar solvents; used in polymer synthesis
2-(2,6-Dimethylphenyl)-hexafluoropropan-2-ol 28180-47-4 C₁₁H₁₀F₆O Methyl (ortho, para) Reduced acidity (electron-donating groups); stabilizes radical cations
1,1,1,3,3,3-Hexafluoropropan-2-ol (HFIP) 920-66-1 C₃H₂F₆O Parent compound (no aryl) pKa ~9.3; solvent for radical cation generation, high GWP (200× CO₂)

†Note: Some sources conflate ortho and para isomers under the same CAS number due to incomplete documentation .

Key Comparative Analysis

Acidity and Reactivity
  • 2-(2-Bromophenyl) derivative : The ortho-bromine substituent enhances acidity compared to HFIP due to its electron-withdrawing effect. However, steric hindrance at the ortho position may limit its utility in certain reactions .
  • HFIP : Less acidic (pKa ~9.3) but widely used as a solvent in organic electrosynthesis due to its ability to stabilize radical cations .
  • Hydroxyphenyl analogues : The para-hydroxyl group increases hydrogen-bonding capacity, improving solubility in aqueous systems .

Biological Activity

2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound with a unique structure featuring a bromophenyl group and a hexafluoropropanol moiety. Its molecular formula is C9H5BrF6OC_9H_5BrF_6O with a molecular weight of approximately 323.03 g/mol. This compound has garnered interest in biological research due to its potential pharmacological activities.

Chemical Structure and Properties

The compound possesses a central carbon atom bonded to three fluorine atoms and a hydroxyl group (-OH), which contributes to its solubility and reactivity in biological systems. The presence of the bromine atom at the para position of the phenyl ring enhances its chemical reactivity and potential applications.

Biological Activity Overview

Research indicates that 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exhibits promising biological activities, particularly in antimicrobial properties. The hexafluoroisopropanol group is known to enhance the solubility of compounds in biological media, making it a candidate for developing bioactive molecules.

Antimicrobial Activity

Studies have shown that derivatives of this compound demonstrate significant antimicrobial activity against various pathogens. For instance:

CompoundActivityReference
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-olAntimicrobial activity against Gram-positive and Gram-negative bacteria
Derivative AIC50 = 38.98 µM against AChE
Derivative BMIC ranging from 93.7–46.9 µg/mL for antibacterial activity

The mechanism through which 2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its biological effects is not fully elucidated; however, it is believed to interact with specific enzymes or receptors within biological systems. The structure-activity relationship (SAR) studies indicate that the bromine substituent plays a critical role in enhancing the compound's antimicrobial efficacy.

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Antitumor Activity : A study on thiazole derivatives indicated that structural modifications significantly affected their cytotoxicity against cancer cell lines. The presence of electron-withdrawing groups was essential for enhancing anticancer activity .
  • Enzyme Inhibition : Research on carbamate derivatives highlighted their potential as non-covalent inhibitors of acetylcholinesterase (AChE), showcasing how structural features can influence biological interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.